10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro-
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Overview
Description
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- is a heterocyclic compound with a complex structure that includes nitrogen, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- typically involves multi-step reactions. One common method includes the reaction of pyrimidine derivatives with thiazine compounds under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-10H-pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazin-4-amine
- 7-Chloro-2,4-diamino-1,3,6-triazaphenothiazin
Uniqueness
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- stands out due to its unique combination of nitrogen, sulfur, and chlorine atoms, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
63931-16-8 |
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Molecular Formula |
C9H6ClN5S |
Molecular Weight |
251.70 g/mol |
IUPAC Name |
12-chloro-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3,5,7,11,13-hexaen-7-amine |
InChI |
InChI=1S/C9H6ClN5S/c10-5-2-1-4-9(15-5)16-6-7(11)12-3-13-8(6)14-4/h1-3H,(H3,11,12,13,14) |
InChI Key |
SVKNRGVYLSCGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC3=NC=NC(=C3S2)N)Cl |
Origin of Product |
United States |
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